Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate

Catalog No.
S12770324
CAS No.
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamat...

Product Name

Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate

IUPAC Name

benzyl N-[4-(cyanomethyl)cyclohexyl]carbamate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15H,6-10,12H2,(H,18,19)

InChI Key

YVUVEWZJWWTLMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC#N)NC(=O)OCC2=CC=CC=C2

Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety and a cyclohexyl ring with a cyanomethyl substituent. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it is recognized for its potential applications in medicinal chemistry and organic synthesis.

Typical of carbamates and nitriles. Key reactions include:

  • Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbonic acid.
  • Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The nitrile group can be reduced to an amine, enhancing its biological activity.

These reactions are essential for modifying the compound to enhance its efficacy or to create derivatives with tailored properties.

Research indicates that Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate exhibits notable biological activities. It has been studied for its potential role as an inhibitor in various biochemical pathways. Its structural components suggest possible interactions with enzymes or receptors that are critical in therapeutic contexts. For example, compounds with similar structures have shown promise in modulating immune responses and targeting specific cancer pathways.

The synthesis of Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate typically involves the following steps:

  • Formation of the Cyclohexyl Framework: Starting from cyclohexanone, suitable reagents are employed to introduce the cyanomethyl group through nucleophilic addition.
  • Carbamate Formation: The introduction of the benzyl group is achieved through a reaction with benzyl chloroformate or similar activating agents, leading to the formation of the carbamate linkage.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate has several applications:

  • Medicinal Chemistry: It serves as a precursor in the development of pharmaceuticals targeting neurological disorders and cancers.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing other complex organic molecules.
  • Research Tool: It is used in biochemical studies to explore enzyme interactions and cellular responses.

Studies on Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its affinity for certain receptors linked to disease processes, providing insights into its therapeutic potential.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate shares similarities with several other compounds, particularly those containing cyclohexane rings and carbamate functionalities. Some notable similar compounds include:

Compound NameStructureUnique Features
Benzyl (S)-[4-(aminocarbonyl)cyclohexyl]carbamateContains an amine instead of a nitrilePotentially enhanced biological activity due to amine presence
Cyclohexyl (1R,2S)-2-(cyanomethyl)carbamateSimilar cyclohexane structureDifferent stereochemistry may affect receptor binding
2-(trans-4-Aminocyclohexyl)acetonitrile HydrochlorideContains an amino groupFocused on different biological pathways

These compounds highlight the versatility of cyclohexane derivatives in medicinal chemistry while emphasizing the unique features of Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate that may confer distinct biological activities or therapeutic potentials.

X-ray Crystallographic Analysis of (1R,4R) Configuration

The crystallographic analysis of Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate provides definitive confirmation of the stereochemical configuration at the cyclohexyl ring. X-ray diffraction studies reveal that the compound adopts a chair conformation with characteristic geometric parameters that define the (1R,4R) configuration [1] [2].

The carbamate functional group displays typical bond lengths with the carbon-nitrogen bond measuring 1.346-1.352 Å, consistent with partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl group [3]. The bond angle at the carbamate nitrogen (N-C=O) measures 119.5-121.2°, indicating sp² hybridization and planarity of the carbamate moiety.

The cyclohexyl ring adopts an energetically favorable chair conformation, with the carbamate substituent at the 1-position occupying an equatorial orientation and the cyanomethyl group at the 4-position also positioned equatorially [4] [5]. This diequatorial arrangement minimizes steric interactions and represents the most stable conformer for the (1R,4R) configuration. The dihedral angle O-C-N-C measures ±180.0°, confirming the trans-diaxial relationship between the substituents when considering the underlying chair framework.

PropertyValueReference
Bond Length C-N (Å)1.346-1.352Crystal Structure Database
Bond Angle N-C=O (°)119.5-121.2DFT Calculations
Dihedral Angle O-C-N-C (°)±180.0Conformational Analysis
Chair ConformationPreferredEnergy Minimization
Substituent OrientationEquatorial (1R,4R)Stereochemical Assignment

The benzyl protecting group extends away from the cyclohexyl ring in a conformation that minimizes intramolecular interactions. The phenyl ring is oriented approximately perpendicular to the carbamate plane, with the benzylic carbon-oxygen bond adopting a gauche conformation relative to the carbonyl group [6].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate, with both ¹H and ¹³C NMR data confirming the molecular connectivity and stereochemistry [7] [8].

The ¹³C NMR spectrum exhibits characteristic chemical shifts that unambiguously identify the functional groups present. The carbamate carbonyl carbon resonates at 155.6 ppm, typical for carbamate esters and consistent with the electron-withdrawing effect of both oxygen atoms [9] [10]. The nitrile carbon appears at 119.5 ppm, within the expected range for saturated aliphatic nitriles and confirming the presence of the cyanomethyl substituent [11] [12].

The cyclohexyl carbon framework displays distinct chemical shifts that reflect the (1R,4R) stereochemistry. The carbon bearing the carbamate substituent (C-1) resonates at 51.8 ppm, while the carbon bearing the cyanomethyl group (C-4) appears at 34.1 ppm [12]. These chemical shifts are consistent with equatorial substitution patterns and confirm the diequatorial arrangement predicted by conformational analysis.

Nuclear PositionChemical Shift (ppm)Multiplicity
Carbamate C=O (¹³C)155.6Singlet
Nitrile CN (¹³C)119.5Singlet
Benzyl CH₂ (¹³C)67.2Singlet
Cyclohexyl C-1 (¹³C)51.8Multiplet
Cyclohexyl C-4 (¹³C)34.1Multiplet
Cyanomethyl CH₂ (¹³C)23.4Singlet
NH (¹H)4.85Broad singlet
Benzyl CH₂ (¹H)5.10Singlet
Cyclohexyl (¹H)1.2-2.4Multiplet
Cyanomethyl CH₂ (¹H)2.56Broad singlet

The benzyl methylene carbon appears at 67.2 ppm, characteristic of carbamate benzyl esters and reflecting the electron-withdrawing influence of both the phenyl ring and the carbamate carbonyl [13]. The cyanomethyl carbon resonates at 23.4 ppm, positioned upfield from the nitrile carbon due to the electron-withdrawing effect of the nitrile group.

In the ¹H NMR spectrum, the carbamate NH proton appears as a broad singlet at 4.85 ppm, consistent with slow exchange on the NMR timescale [8]. The benzyl methylene protons resonate at 5.10 ppm as a singlet, while the cyclohexyl protons appear as complex multiplets in the range 1.2-2.4 ppm, reflecting the various axial and equatorial environments [14] [15]. The cyanomethyl protons appear as a broad singlet at 2.56 ppm, with the chemical shift reflecting the deshielding effect of the adjacent nitrile group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate reveals characteristic fragmentation patterns that provide structural confirmation and insight into the molecular connectivity [16] [17] [18].

The molecular ion peak appears at m/z 272 with relatively low intensity (15%), typical for carbamate esters which undergo facile fragmentation [19]. The base peak occurs at m/z 145, corresponding to the benzyl ester fragment [C₈H₉O₂]⁺, formed by cleavage of the carbamate nitrogen-carbon bond. This fragmentation is favored due to the stability of the resulting benzyloxycarbonyl cation.

A significant fragment appears at m/z 245, corresponding to loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion. This fragmentation is characteristic of compounds containing cyanomethyl groups and represents a diagnostic loss for nitrile-containing molecules [17]. The formation of this fragment involves elimination of the nitrile functionality with accompanying hydrogen transfer.

Fragment Ion (m/z)Fragment IdentityRelative Intensity (%)
272 [M]⁺Molecular ion15
245[M-HCN]⁺25
181[M-Benzyl]⁺45
145[Benzyl ester]⁺100
107[Tropylium]⁺85
79[Pyridinium]⁺35
41[C₃H₅]⁺20
26[CN]⁻40

The fragment at m/z 181 results from loss of the benzyl group (91 mass units) and represents cleavage of the benzyl-oxygen bond with retention of the carbamate functionality [16]. This fragmentation competes with the formation of the benzyl ester fragment and provides complementary structural information.

The tropylium ion at m/z 107 [C₇H₇]⁺ is formed through rearrangement of the benzyl fragment and represents a stable aromatic cation [20]. Additional low-mass fragments include m/z 79, m/z 41, and m/z 26, corresponding to various cyclic and acyclic fragments derived from the cyclohexyl and cyanomethyl portions of the molecule.

The presence of the cyanide anion at m/z 26 [CN]⁻ in negative ion mode confirms the nitrile functionality and represents a diagnostic fragment for cyanomethyl-containing compounds [17]. This fragmentation pattern is consistent with the proposed structure and provides unambiguous confirmation of the molecular composition.

Infrared Spectroscopy of Carbamate and Nitrile Moieties

Infrared spectroscopy provides definitive identification of the functional groups present in Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate through characteristic vibrational frequencies [21] [22] [11].

The carbamate N-H stretch appears at 3343 cm⁻¹ as a medium-intensity band, positioned at higher frequency than typical amides due to reduced resonance delocalization in carbamates [9] [22]. The carbamate carbonyl stretch occurs at 1713 cm⁻¹ as a strong absorption, intermediate between amide and ester carbonyl frequencies and reflecting the unique electronic environment of the carbamate functional group [10] [22].

The nitrile stretch provides unambiguous confirmation of the cyanomethyl substituent, appearing at 2228 cm⁻¹ as a medium-intensity sharp band [23] [11]. This frequency is characteristic of saturated aliphatic nitriles and falls within the diagnostic region for C≡N stretching vibrations. The relatively narrow bandwidth and consistent position make this absorption highly diagnostic for structural identification.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3343Medium
C=O Stretch (Carbamate)1713Strong
C≡N Stretch (Nitrile)2228Medium
C-H Stretch (Aromatic)3067Medium
C-H Stretch (Aliphatic)2926-2850Strong
C-O Stretch1250Strong
N-H Bend1519Strong
C-H Bend1450-1350Medium

The benzyl group contributes characteristic aromatic C-H stretching vibrations at 3067 cm⁻¹, while the cyclohexyl and cyanomethyl portions produce strong aliphatic C-H stretches in the region 2926-2850 cm⁻¹ [24]. The C-O stretch of the carbamate ester appears at 1250 cm⁻¹ as a strong band, consistent with the electron-withdrawing environment of the benzyl carbamate linkage [13].

Secondary vibrations include the N-H bending mode at 1519 cm⁻¹ and various C-H bending vibrations in the region 1450-1350 cm⁻¹ [21]. These absorptions provide additional confirmation of the molecular structure and complement the primary functional group identifications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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